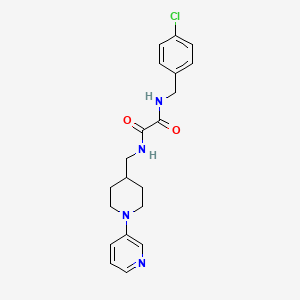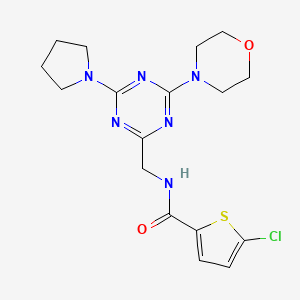![molecular formula C20H18F3N3O2 B2455651 N-[2-(1-méthyl-1H-indol-5-yl)éthyl]-N'-[2-(trifluorométhyl)phényl]éthanediamide CAS No. 2034303-91-6](/img/structure/B2455651.png)
N-[2-(1-méthyl-1H-indol-5-yl)éthyl]-N'-[2-(trifluorométhyl)phényl]éthanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(1-Methyl-1H-indol-5-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a synthetic organic compound that features an indole moiety and a trifluoromethyl-substituted phenyl group
Applications De Recherche Scientifique
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Biological Studies: The compound can be used to study the effects of indole derivatives on cellular processes, including apoptosis and cell signaling.
Industrial Applications: Its unique chemical properties may make it useful in the development of new materials or as a catalyst in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(1-Methyl-1H-indol-5-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.
Alkylation: The indole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group at the nitrogen position.
Oxalamide Formation: The alkylated indole is reacted with oxalyl chloride to form the oxalamide linkage. This step often requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Introduction of the Trifluoromethyl Phenyl Group: Finally, the trifluoromethyl-substituted phenyl group is introduced via a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, typically forming oxindole derivatives.
Reduction: The oxalamide linkage can be reduced to form amines under hydrogenation conditions.
Substitution: The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Mécanisme D'action
The mechanism by which N1-(2-(1-Methyl-1H-indol-5-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
N1-(2-(1-Methyl-1H-indol-5-yl)ethyl)-N2-phenyl oxalamide: Lacks the trifluoromethyl group, which may result in different biological activity and solubility properties.
N1-(2-(1H-indol-5-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide: Lacks the methyl group on the indole, which could affect its interaction with biological targets.
Uniqueness: N1-(2-(1-Methyl-1H-indol-5-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is unique due to the combination of the indole and trifluoromethyl phenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of N1-(2-(1-Methyl-1H-indol-5-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide, covering its synthesis, reactions, applications, and comparisons with related compounds
Propriétés
IUPAC Name |
N-[2-(1-methylindol-5-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c1-26-11-9-14-12-13(6-7-17(14)26)8-10-24-18(27)19(28)25-16-5-3-2-4-15(16)20(21,22)23/h2-7,9,11-12H,8,10H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQHBZGWPQJMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B2455568.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2455572.png)
![N-(4-butylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/new.no-structure.jpg)
![2-ethoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2455575.png)

![N-(4-acetamidophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2455580.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2455585.png)

![1-benzyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2455587.png)
![1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride](/img/structure/B2455588.png)

